molecular formula C15H12ClN3OS B12702967 Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide CAS No. 129884-99-7

Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide

Cat. No.: B12702967
CAS No.: 129884-99-7
M. Wt: 317.8 g/mol
InChI Key: MDBXDPZUCQQYEC-UHFFFAOYSA-N
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Description

Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide is a chemical compound with a complex structure that includes multiple bonds, aromatic rings, and functional groups. It contains 33 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and chlorine

Preparation Methods

The synthesis of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide involves several steps and specific reaction conditionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or amines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide could be explored for its therapeutic properties, such as antimicrobial or anticancer activities. Additionally, it has industrial applications, including its use in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells .

Comparison with Similar Compounds

Acetic acid, ((3-chloro-9-acridinyl)thio)-, hydrazide can be compared with other similar compounds, such as acetic acid derivatives and acridine-based molecules. These compounds share some structural similarities but differ in their functional groups and overall chemical properties. For example, other acetic acid derivatives may lack the 3-chloro-9-acridinyl group, resulting in different reactivity and applications. Similarly, acridine-based molecules without the thio or hydrazide functionalities may exhibit distinct biological activities .

Similar Compounds

  • This compound
  • Acetic acid derivatives
  • Acridine-based molecules

Properties

CAS No.

129884-99-7

Molecular Formula

C15H12ClN3OS

Molecular Weight

317.8 g/mol

IUPAC Name

2-(3-chloroacridin-9-yl)sulfanylacetohydrazide

InChI

InChI=1S/C15H12ClN3OS/c16-9-5-6-11-13(7-9)18-12-4-2-1-3-10(12)15(11)21-8-14(20)19-17/h1-7H,8,17H2,(H,19,20)

InChI Key

MDBXDPZUCQQYEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)Cl)SCC(=O)NN

Origin of Product

United States

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